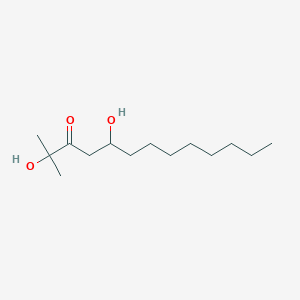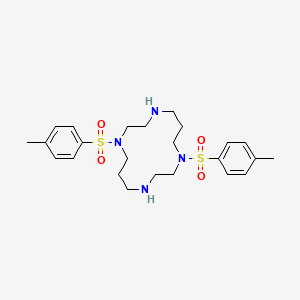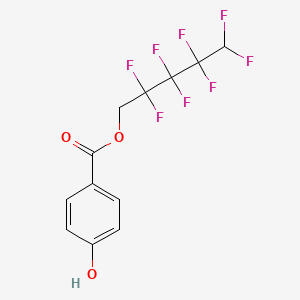
2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,2,3,3,4,4,5,5-octafluoropentanol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong C-F bonds.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide under elevated temperatures.
Major Products
Hydrolysis: 4-Hydroxybenzoic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in studies involving fluorinated molecules to understand their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can influence the compound’s interactions with other molecules. In biological systems, this hydrophobicity can affect membrane permeability and protein binding. The ester bond in the compound can also undergo hydrolysis, releasing the active 4-hydroxybenzoic acid, which may have its own biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated ester used in polymer synthesis.
2,2,3,3,4,4,5,5-Octafluoropentyl acrylate: Similar in structure but with an acrylate group instead of a benzoate group.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: The alcohol precursor used in the synthesis of the ester.
Uniqueness
2,2,3,3,4,4,5,5-Octafluoropentyl 4-hydroxybenzoate is unique due to the combination of its fluorinated alkyl chain and the aromatic benzoate group. This combination imparts both hydrophobicity and aromatic stability, making it particularly useful in applications requiring durable and chemically resistant materials.
Properties
CAS No. |
118841-84-2 |
|---|---|
Molecular Formula |
C12H8F8O3 |
Molecular Weight |
352.18 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl 4-hydroxybenzoate |
InChI |
InChI=1S/C12H8F8O3/c13-9(14)11(17,18)12(19,20)10(15,16)5-23-8(22)6-1-3-7(21)4-2-6/h1-4,9,21H,5H2 |
InChI Key |
TZOFDWFVRLAHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


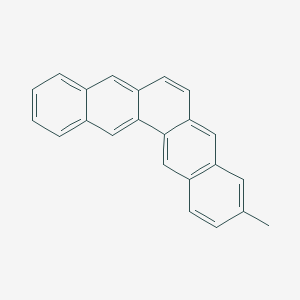

![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)

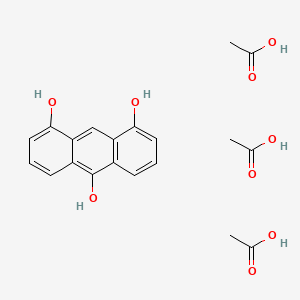

![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)

![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
silane](/img/structure/B14309553.png)
